molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B1294521
CAS No.: 27063-48-5
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is an organic compound with the molecular formula C8H9ClO. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to yellow liquid with a strong chlorine odor .

Mechanism of Action

Target of Action

5-Norbornene-2-carbonyl chloride, also known as Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride or Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, is primarily used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . The primary targets of this compound are the plant oils that are functionalized for the creation of these films and binders .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Specifically, 5-norbornene-2-carbonyl chloride is added to an anhydrous dichloromethane (DCM) solution containing isosorbide (IS), dimethylaminopyridine (DMAP), and trimethylamine . This results in the formation of norbornene-functionalized isosorbide (NB-IS), which is then used in the synthesis of the biobased thermoset films .

Biochemical Pathways

The biochemical pathways involved in the action of 5-Norbornene-2-carbonyl chloride are primarily related to the synthesis of biobased thermoset films. The compound is used to functionalize plant oils, which are then used in the creation of these films . The downstream effects of these pathways include the production of sustainable and environmentally friendly materials for various applications .

Pharmacokinetics

The compound’s reactivity and solubility in various solvents are critical factors in its use in chemical synthesis .

Result of Action

The result of the action of 5-Norbornene-2-carbonyl chloride is the production of norbornene-functionalized plant oils. These oils can then be used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . These materials have potential applications in various industries, including electronics and sustainable energy .

Action Environment

The action of 5-Norbornene-2-carbonyl chloride is influenced by various environmental factors. For instance, the compound is typically used in anhydrous conditions to prevent unwanted side reactions . Additionally, the temperature and the presence of catalysts can significantly affect the efficiency and outcome of the reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is typically synthesized through the reaction of bicyclo[2.2.1]hept-5-ene with chlorine gas. The reaction is usually carried out at low temperatures to avoid side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle chlorine gas safely. The reaction is conducted in a controlled environment to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Lewis acids can be used to facilitate certain reactions.

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXVFUUHSZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949819
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-48-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Record name Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Synthesis routes and methods I

Procedure details

A 1-L, three-neck round-bottom flask equipped with a magnetic stirrer, digital thermometer, glass stopper, an addition funnel with a nitrogen gas purge, and a dry-ice cooling bath was charged with freshly distilled cyclopentadiene (248 g, 3.75 mol), which was cooled to 0° C. The addition funnel was charged with freshly distilled acryloyl chloride (317 g, 3.5 mol), which was added drop wise to the reaction over about three hours while maintaining the reaction temperature between 0-10° C. After the acryloyl chloride addition was complete, the cooling bath was removed and the reaction allowed to warm to room temperature overnight. The reaction mixture was distilled under vacuum, collecting 533 g of the title product distilling at 54-56° C. at a pressure of 300 milliTorr.
[Compound]
Name
1-L
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317 g
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Synthesis routes and methods II

Procedure details

A solution of 5-norbornene-2-carboxylic acid (Aldrich, mixture of endo and exo, 1.25 g, 9.05 mmol) in dichloromethane (50 mL) was treated with oxalyl chloride (0.99 mL, 11.31 mmol) and a catalytic amount of N,N-dimethylformamide (100 μL). The reaction mixture was stirred at ambient temperature for 2 hours and then solvent and excess oxalyl chloride were removed under reduced pressure to yield the title compound which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
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0.99 mL
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50 mL
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100 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
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Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Customer
Q & A

Q1: How is Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride used in the synthesis of graft copolymers?

A1: this compound plays a crucial role as a linking agent in the synthesis of graft copolymers containing Poly(phenylene oxide) (PPO) side chains []. The process involves several steps:

    Q2: What is the significance of the "exo" and "endo" configurations of the bicyclic end groups in the macromonomers?

    A2: Research indicates that the configuration of the bicyclic end groups on the PPO macromonomers influences their reactivity in ROMP []. Macromonomers possessing exclusively "exo"-linked bicyclic end groups exhibited higher reactivity compared to those containing a mixture of "exo" and "endo" substituted end groups []. This difference in reactivity highlights the importance of controlling the stereochemistry during the synthesis of these macromonomers to achieve desired molecular weights and properties in the final graft copolymers.

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